molecular formula C26H34ClN5O2 B2935942 N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922039-35-8

N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2935942
CAS No.: 922039-35-8
M. Wt: 484.04
InChI Key: TXPTYYDFEDVCSS-UHFFFAOYSA-N
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Description

N'-[(2-Chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic small molecule characterized by a complex structure featuring:

  • A 2-chlorophenylmethyl group, which may enhance lipophilicity and influence receptor binding through halogen interactions.
  • A 4-methylpiperazin-1-yl group, which can improve solubility and modulate pharmacokinetics via its basic nitrogen.
  • An ethanediamide linker, providing hydrogen-bonding capacity and structural rigidity.

For example, piperazine-containing intermediates are often synthesized via nucleophilic substitution (e.g., using potassium carbonate in acetone) , while amide bonds are formed under basic conditions with acyl chlorides . Deprotection steps, such as Boc-group removal, may employ acidic conditions .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN5O2/c1-30-12-14-32(15-13-30)24(20-9-10-23-19(16-20)7-5-11-31(23)2)18-29-26(34)25(33)28-17-21-6-3-4-8-22(21)27/h3-4,6,8-10,16,24H,5,7,11-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPTYYDFEDVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorophenyl moiety, a tetrahydroquinoline core, and a piperazine ring. The molecular formula is C23H30ClN3, with a molecular weight of approximately 397.96 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Compound Activity Target Bacteria
N'-[(2-chlorophenyl)methyl]-...AntimicrobialE. coli, S. aureus
4-Methylpiperazine derivativeAntibacterialP. aeruginosa
Tetrahydroquinoline analogAntifungalC. albicans

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Compounds with tetrahydroquinoline structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and prostate cancers . The mechanism may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Recent studies have indicated that similar compounds may possess neuroprotective properties. The piperazine and tetrahydroquinoline moieties are thought to interact with neurotransmitter receptors, potentially offering benefits in neurodegenerative conditions like Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound against clinical isolates of S. aureus and E. coli. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, indicating significant antibacterial potential.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment.
  • Neuroprotection : An animal model study assessed the neuroprotective effects of a tetrahydroquinoline derivative in mice subjected to induced oxidative stress. Results indicated reduced neuronal damage and improved cognitive function in treated groups compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : Interaction with specific receptors involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : Potential inhibition of enzymes critical for bacterial survival or cancer cell proliferation.
  • Oxidative Stress Modulation : Reduction of reactive oxygen species (ROS) levels in neuronal cells.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethanediamide (oxamide) group is susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Mechanism
Acidic (HCl, H₂O, reflux)N'-[(2-chlorophenyl)methyl]amine + Ethanedioic acid derivativesAcid-catalyzed cleavage of amide bonds
Basic (NaOH, H₂O, 80°C)2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethylamine + Carboxylate saltsBase-mediated saponification

Key Notes :

  • Hydrolysis rates depend on steric hindrance from the tetrahydroquinoline and piperazine groups.

  • The chlorophenyl group remains inert under these conditions.

Oxidation Reactions

The tetrahydroquinoline moiety and piperazine ring are oxidation-prone.

Oxidizing Agent Target Site Products
KMnO₄ (acidic conditions)TetrahydroquinolineQuinoline derivative via dehydrogenation
H₂O₂/Fe(II) (Fenton’s reagent)Piperazine methyl groupN-Oxide derivatives or demethylation products

Example Reaction :

TetrahydroquinolineKMnO4/H+Quinoline+H2O\text{Tetrahydroquinoline}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Quinoline}+\text{H}_2\text{O}

Outcome : Loss of two hydrogen atoms from the tetrahydroquinoline ring forms aromatic quinoline.

Reduction Reactions

Selective reduction of the amide group is achievable with strong reducing agents.

Reducing Agent Target Site Products
LiAlH₄ (anhydrous ether)Amide C=O bondsCorresponding amines (N'-[(2-chlorophenyl)methyl]ethylenediamine derivatives)
H₂/Pd-CAromatic Cl (minor pathway)Dechlorinated byproduct (low yield)

Limitations :

  • The chlorophenyl group is generally resistant to catalytic hydrogenation unless under high-pressure conditions.

Substitution Reactions

The chlorophenyl group participates in nucleophilic aromatic substitution (NAS).

Reagent Conditions Products
NH₃ (aq), Cu catalyst150°C, sealed tube2-Aminophenylmethyl derivative
NaOH, 300°CNucleophilic displacementPhenol derivative (via hydrolysis of Cl)

Challenges :

  • Steric hindrance from the methyl group on the phenyl ring reduces NAS efficiency.

Complexation and Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions.

Metal Salt Coordination Site Complex Type
CuCl₂Piperazine N atomsOctahedral Cu(II) complex
Fe(NO₃)₃Amide O and N atomsPolynuclear Fe(III) coordination polymer

Structural Evidence :

  • Analogous piperazine-containing compounds form stable complexes with transition metals .

Thermal Degradation

At elevated temperatures, decomposition pathways include:

  • Decarboxylation : Loss of CO₂ from the ethanediamide group above 200°C.

  • Ring-opening : Tetrahydroquinoline converts to linear amines at >300°C.

Photochemical Reactivity

UV irradiation induces:

  • C-Cl bond cleavage : Generates aryl radicals, leading to dimerization or cross-coupling products.

  • Amide bond rearrangement : Forms isoimide intermediates.

Comparison with Similar Compounds

a) 5-Substituted Tetrahydronaphthalen-2yl Methyl with N-Phenyl-N-(Piperidin-4-yl)propionamide ()

  • Core Structure: Tetrahydronaphthalene (vs. tetrahydroquinoline in the target compound).
  • Substituents : Piperidine (vs. piperazine) and propionamide linker (vs. ethanediamide).
  • Implications: Piperidine’s reduced basicity compared to piperazine may lower solubility . Propionamide’s shorter chain vs.

b) 5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ()

  • Core Structure: Quinoline (similar to tetrahydroquinoline in the target compound).
  • Substituents : Dichlorophenylpiperazine and pentanamide linker.
  • Implications: Dichlorophenyl groups may enhance steric hindrance compared to the target’s 2-chlorophenylmethyl group.

Physicochemical and Pharmacological Properties

Feature Target Compound Compound Compound
Aromatic Core Tetrahydroquinoline Tetrahydronaphthalene Quinoline
Heterocycle 4-Methylpiperazine Piperidine 4-Arylpiperazine
Linker Ethanediamide (two carbonyls) Propionamide (single carbonyl) Pentanamide (flexible chain)
Key Substituent 2-Chlorophenylmethyl Phenyl 2,3-Dichlorophenyl
Solubility Likely moderate (piperazine enhances basicity) Lower (piperidine less basic) Variable (depends on aryl group)
Synthetic Complexity High (multiple functional groups) Moderate (fewer steps) Moderate (similar to target compound)

Molecular Networking and Dereplication ()

  • Fragmentation Patterns: The target compound and its analogues would likely cluster in molecular networks due to shared piperazine/quinoline motifs.
  • Cosine Scores : High scores (>0.8) might link compounds with similar arylpiperazine groups, while differences in linkers (e.g., ethanediamide vs. pentanamide) could lower scores .

Critical Analysis of Divergent Features

  • Piperazine vs.
  • Ethanediamide Linker : The dual carbonyl groups may enhance binding to proteases or kinases compared to single-amide linkers .
  • Tetrahydroquinoline Core: Offers partial saturation, balancing rigidity and metabolic stability compared to fully aromatic quinoline .

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